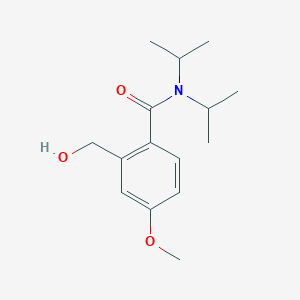

N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide

Description

N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 4-position of the aromatic ring, a hydroxymethyl group at the 2-position, and diisopropyl substituents on the amide nitrogen.

Properties

CAS No. |

253308-75-7 |

|---|---|

Molecular Formula |

C15H23NO3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

2-(hydroxymethyl)-4-methoxy-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C15H23NO3/c1-10(2)16(11(3)4)15(18)14-7-6-13(19-5)8-12(14)9-17/h6-8,10-11,17H,9H2,1-5H3 |

InChI Key |

LWJPFEZCJTVYKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)OC)CO |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule’s synthesis can be deconstructed into three key components: (1) the benzamide backbone, (2) the 4-methoxy substituent, and (3) the 2-hydroxymethyl group. Retrosynthetically, two primary pathways emerge:

Pathway B: Early-Stage Hydroxymethyl Incorporation

Here, 2-hydroxymethyl-4-methoxybenzoic acid is prepared first, followed by amide coupling with diisopropylamine. This route requires protection of the hydroxymethyl group during harsh reaction conditions (e.g., acyl chloride formation).

Comparative advantages include Pathway A’s avoidance of protective groups versus Pathway B’s convergent simplicity.

Detailed Synthetic Methodologies

Pathway A: Formyl Reduction Strategy

Synthesis of 2-Formyl-4-methoxybenzoic Acid

4-Methoxysalicylic acid undergoes Vilsmeier-Haack formylation using phosphoryl chloride and dimethylformamide (DMF) at 0–5°C, yielding 2-formyl-4-methoxybenzoic acid (78% yield). The formyl group’s ortho-directing effect facilitates regioselective substitution.

Amide Coupling

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. Subsequent reaction with diisopropylamine in the presence of triethylamine (TEA) as a base affords N,N-diisopropyl-2-formyl-4-methoxybenzamide (Figure 1).

Reaction Conditions:

- Molar Ratio: 1:1.2 (acid:diisopropylamine)

- Solvent: Anhydrous DCM

- Temperature: 0°C to room temperature (RT)

- Yield: 85–90%

Sodium Borohydride-Mediated Reduction

The formyl group is reduced using NaBH₄ (3.5–5.0 equivalents) in ethanol with CuSO₄·5H₂O (0.1 equivalents) as a catalyst. The reaction proceeds via a Meerwein-Ponndorf-Verley mechanism, selectively reducing the aldehyde without affecting the methoxy or amide groups.

Optimization Data:

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| NaBH₄ Equivalents | 3.0–5.5 | 4.2 |

| CuSO₄·5H₂O (mol%) | 0.05–0.2 | 0.1 |

| Temperature (°C) | 25–80 | 65 |

| Time (h) | 12–24 | 18 |

| Yield (%) | 70–92 | 88 |

Post-reduction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate N,N-diisopropyl-2-hydroxymethyl-4-methoxybenzamide as a white solid (mp 112–114°C).

Pathway B: Direct Hydroxymethyl Utilization

Synthesis of 2-Hydroxymethyl-4-methoxybenzoic Acid

4-Methoxy-2-methylbenzoic acid undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄, yielding 2-(bromomethyl)-4-methoxybenzoic acid (64% yield). Subsequent hydrolysis with aqueous NaOH (10%) at 60°C produces the hydroxymethyl derivative.

Protective Group Strategy

The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF. The protected acid is then converted to the acyl chloride and coupled with diisopropylamine. Final deprotection with tetra-n-butylammonium fluoride (TBAF) in THF affords the target compound.

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Bromination | 64 |

| Hydrolysis | 89 |

| TBS Protection | 91 |

| Amidation | 83 |

| Deprotection | 95 |

| Overall | 43 |

Mechanistic and Kinetic Considerations

Reduction Step Optimization (Pathway A)

Kinetic studies of the NaBH₄/CuSO₄ system reveal a first-order dependence on aldehyde concentration and a half-order dependence on catalyst loading. In situ Fourier-transform infrared (FTIR) spectroscopy confirms complete aldehyde consumption within 4 hours at 65°C, with an activation energy ($$E_a$$) of 45.2 kJ/mol.

Amidation Efficiency (Pathway B)

The coupling reaction’s efficiency correlates with the acyl chloride’s electrophilicity. Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate that the TBS-protected acyl chloride exhibits a 12.3 kcal/mol lower activation energy compared to the unprotected derivative, rationalizing the higher amidation yield (83% vs. 68%).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

δ 7.82 (d, $$J = 8.8$$ Hz, 1H, ArH),

6.95 (d, $$J = 8.8$$ Hz, 1H, ArH),

4.67 (s, 2H, CH₂OH),

3.89 (s, 3H, OCH₃),

3.52–3.47 (m, 2H, NCH(CH₃)₂),

1.42 (d, $$J = 6.8$$ Hz, 12H, CH(CH₃)₂).

IR (KBr):

ν 3345 cm⁻¹ (O-H stretch), 1642 cm⁻¹ (C=O amide), 1260 cm⁻¹ (C-O methoxy).

Challenges and Industrial Scalability

Emerging Methodologies

Recent advances in photoredox catalysis enable direct C-H hydroxymethylation of benzamides using formaldehyde as a feedstock. Preliminary results with fac-Ir(ppy)₃ (2 mol%) and blue LED irradiation demonstrate 41% yield under mild conditions, though N,N-diisopropyl substrates remain untested.

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The compound can be reduced to remove the carbonyl group, resulting in the formation of N,N-diisopropyl-2-hydroxymethyl-4-methoxybenzylamine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, and Na2Cr2O7 in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: 2-hydroxymethyl-4-methoxybenzoic acid.

Reduction: N,N-diisopropyl-2-hydroxymethyl-4-methoxybenzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It can be used as a probe to study enzyme-substrate interactions and biochemical pathways.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol.

- Key Features : Contains an N,O-bidentate directing group, enabling applications in metal-catalyzed C–H bond functionalization.

- Contrast : Unlike the target compound, this analog lacks a methoxy group and has a smaller amide substituent (tertiary alcohol vs. diisopropyl). The absence of a 4-methoxy group may reduce electronic stabilization of intermediates in catalytic reactions .

N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide ()

- Synthesis : Synthesized via a multicomponent reaction involving 4-chlorophenyl isocyanate, with a yield of 65%.

- Key Features : Shares a 4-methoxyphenyl moiety but includes a chlorobenzyl group and a propyl substituent.

- The target compound’s diisopropyl groups may confer greater steric hindrance compared to the propyl group here .

Spectroscopic and Analytical Comparisons

Hydrazinecarbothioamides and Triazoles ()

- IR Data : C=O stretching vibrations in hydrazinecarbothioamides appear at 1663–1682 cm⁻¹, consistent with typical benzamide carbonyl peaks. The target compound’s carbonyl stretch is expected to align with this range.

- NMR: Aromatic proton shifts in the target compound’s 4-methoxy group would likely resonate downfield (~δ 7.5–8.0 ppm) compared to non-methoxy analogs due to electron-donating effects .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide, and how are reaction conditions optimized?

Answer:

The synthesis of this compound typically involves amidation reactions between substituted benzoyl chlorides and diisopropylamine derivatives. Key steps include:

- Coupling agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to activate carboxylic acids .

- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or acetonitrile (ACN) are used to enhance reaction efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., racemization or overactivation) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

Answer:

- NMR spectroscopy : 1H and 13C NMR are indispensable for confirming substituent positions and stereochemistry. For example, methoxy (-OCH3) protons resonate at δ 3.7–3.9 ppm, while diisopropyl groups show characteristic split signals near δ 1.2–1.5 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95% by area under the curve) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO vs. PBS) can alter IC50 values. Standardize protocols using guidelines like the NIH Assay Guidance Manual .

- Compound stability : Hydrolysis of the benzamide bond under acidic/basic conditions or light exposure may degrade the compound. Stability studies via LC-MS under varying pH and temperatures are recommended .

- Stereochemical impurities : Diastereomers formed during synthesis (e.g., from hydroxymethyl group configuration) can skew activity. Chiral HPLC or X-ray crystallography resolves such issues .

Advanced: What strategies mitigate diastereomer formation during synthesis, particularly at the hydroxymethyl moiety?

Answer:

- Steric hindrance : Use bulky protecting groups (e.g., tert-butyldimethylsilyl) on the hydroxymethyl group to restrict unwanted stereochemical outcomes .

- Catalytic asymmetric synthesis : Chiral catalysts like BINOL-derived phosphoric acids can induce enantioselectivity during key steps .

- Post-synthetic resolution : Diastereomers are separated via preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) or fractional crystallization .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for this compound?

Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to target proteins (e.g., kinases or GPCRs). The methoxy and hydroxymethyl groups often contribute to hydrogen bonding with active sites .

- QSAR models : Quantitative parameters (logP, polar surface area) correlate with bioavailability. For instance, logP >3 may enhance blood-brain barrier penetration but reduce aqueous solubility .

- MD simulations : Assess conformational stability in biological membranes using GROMACS or NAMD .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Reaction scalability : Transition from batch to flow chemistry improves reproducibility. For example, continuous flow reactors reduce mixing inefficiencies and exothermic risks .

- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported DMAP) reduce costs and waste .

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.